N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid
CAS No.: 50402-57-8
Cat. No.: VC20829873
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50402-57-8 |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | 8-(2-aminoethylamino)naphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) |
| Standard InChI Key | XCNDHKWVELDQPO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)NCC[NH3+])C(=CC=C2)S(=O)(=O)[O-] |
Introduction
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid is a chemical compound with the CAS number 50402-57-8 for its free acid form and 185503-88-2 for its sodium salt form . It is commonly used as a fluorescent reagent due to its ability to derivatize molecules, making it useful in biochemical studies . This article will delve into the properties, applications, and research findings related to this compound.
Applications
This compound serves as a versatile fluorescent reagent used in various biochemical assays and derivatization reactions. It can be incorporated into peptides or proteins to track their movement or interaction within biological systems due to its fluorescence properties .
Fluorescence Characteristics
Although specific fluorescence data for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid itself are not detailed here, similar naphthalene-based compounds exhibit strong fluorescence under UV light conditions.
Synthesis and Derivatives
The synthesis of sulfonated naphthalene derivatives often involves Ullmann coupling reactions or other methods that introduce sulfonic groups onto the naphthalene ring system . The presence of an amino group allows further modification through amide bond formation or other conjugation techniques.
Research Findings on Similar Compounds
Research on related ANS derivatives shows efficient synthesis methods using microwave-assisted copper(0)-catalyzed Ullmann coupling conditions with yields up to 74% . These derivatives exhibit interesting spectral properties depending on their substituents.
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